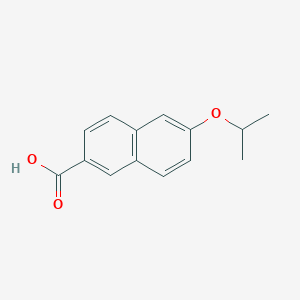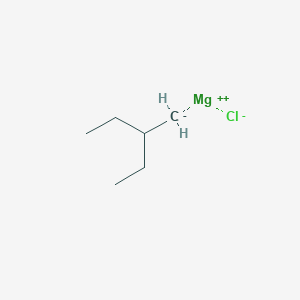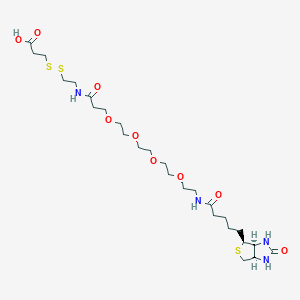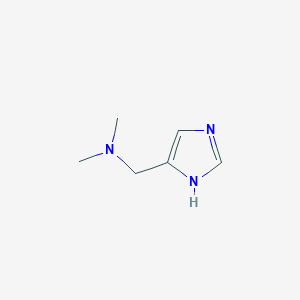
4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a benzyloxy group and three methoxy groups attached to the acetophenone core
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as cholinesterases and monoamine oxidase b . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and monoamine oxidase B involved in the metabolism of dopamine, another important neurotransmitter .
Mode of Action
These interactions could potentially alter the activity of the target enzymes, leading to changes in neurotransmitter levels .
Biochemical Pathways
These pathways are involved in numerous physiological processes, including memory, cognition, and motor control .
Result of Action
This could result in enhanced neurotransmission, potentially affecting memory, cognition, and motor control .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s genetic makeup, overall health status, and the presence of other drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2’,3’,6’-trimethoxyacetophenone and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Procedure: The 2’,3’,6’-trimethoxyacetophenone is reacted with benzyl bromide in the presence of the base in an appropriate solvent such as acetone or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure 4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone.
Industrial Production Methods
While specific industrial production methods for 4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of fine chemicals and as a precursor in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of an acetophenone core.
4-(Benzyloxy)phenol: Contains a phenol group instead of the acetophenone core.
2’,3’,4’-Trimethoxyacetophenone: Lacks the benzyloxy group but has a similar acetophenone core with methoxy groups.
Uniqueness
4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone is unique due to the combination of its benzyloxy and trimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
IUPAC Name |
1-(2,3,6-trimethoxy-4-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-12(19)16-14(20-2)10-15(17(21-3)18(16)22-4)23-11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYBSHDIYZVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OCC2=CC=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)


![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)




